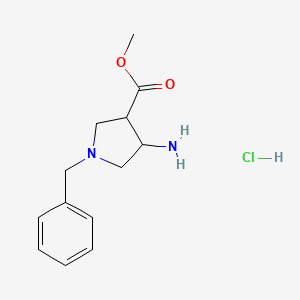

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

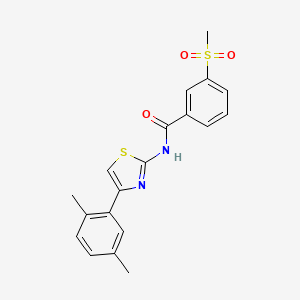

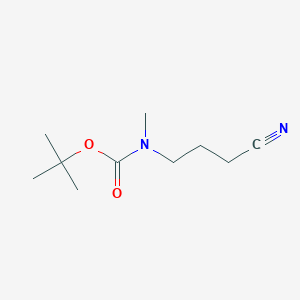

“Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1801292-60-3 . It has a molecular weight of 270.76 . The IUPAC name for this compound is methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride .

Molecular Structure Analysis

The InChI code for “Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride” is 1S/C13H18N2O2.ClH/c1-17-13(16)11-8-15(9-12(11)14)7-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,14H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride” is a solid at room temperature . It is shipped at room temperature and is typically stored in a refrigerator .Scientific Research Applications

Asymmetric Synthesis and Catalysis

Research demonstrates the utility of derivatives of Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride in asymmetric synthesis. For instance, homochiral methyl 4-aminopyrrolidine-2-carboxylates, closely related to Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride, have been obtained through asymmetric cycloadditions, serving as organocatalysts for Michael additions and aldol reactions. This highlights the compound's potential in modulating asymmetric chemo-selective synthesis, presenting a method to achieve desired enantioselectivity in the production of complex organic molecules (Ruiz-Olalla et al., 2015).

Synthesis of Vicinal Diamine Derivatives

Conjugate addition reactions involving derivatives of Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride have been employed to yield vicinal diamine derivatives. These derivatives are crucial in the asymmetric synthesis of bioactive compounds, including peptidomimetics and renin-inhibitory statin analogs, showcasing the compound's versatility in medicinal chemistry applications (Yoon et al., 2010).

Heterocycles Construction

The compound serves as a precursor in the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, highlighting a method for constructing functionalized heterocycles. Such heterocycles are essential in drug discovery, demonstrating the compound's application in developing therapeutics (Grošelj et al., 2013).

Enantioselective Oxidation

Chiral Mn-aminopyridine complexes, derived from structures similar to Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride, have been shown to catalyze the enantioselective oxidation of arylalkanes. This application underscores the compound's role in the synthesis of optically active alcohols and ketones, crucial in the pharmaceutical industry (Talsi et al., 2017).

Safety and Hazards

properties

IUPAC Name |

methyl 4-amino-1-benzylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-13(16)11-8-15(9-12(11)14)7-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCOZMXJFAKPER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1N)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2741662.png)

![4-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2741666.png)

![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2741671.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2741673.png)

![2-(2-(4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2741678.png)